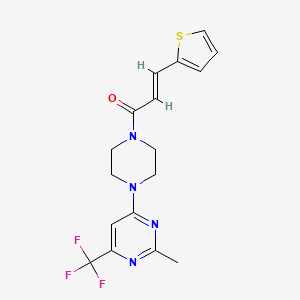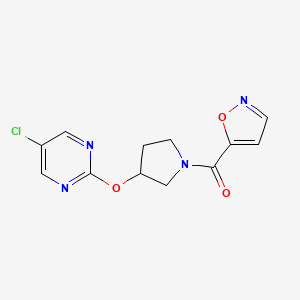
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Bromomethyl)-N-(4-methoxyphenyl)benzamide, also known as BMMPB, is a chemical compound that belongs to the family of benzamides. It is a white crystalline powder that is commonly used in scientific research. BMMPB has been shown to exhibit various biological activities, making it a valuable tool in the field of pharmacology and drug discovery.
Mécanisme D'action
The exact mechanism of action of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in various cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. This inhibition leads to the accumulation of DNA damage and ultimately results in cell death.
Biochemical and physiological effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a form of programmed cell death, in cancer cells. This compound has also been shown to inhibit cell migration and invasion, which are important processes involved in cancer metastasis. Additionally, this compound has been shown to reduce inflammation and pain, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has several advantages for use in lab experiments. It is relatively easy to synthesize and is commercially available. Additionally, it exhibits potent biological activities, making it a valuable tool for the study of various cellular processes. However, there are also limitations to the use of this compound in lab experiments. It has been shown to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for the study of 4-(bromomethyl)-N-(4-methoxyphenyl)benzamide. One potential direction is the development of new analogs with improved biological activities and reduced toxicity. Additionally, the exact mechanism of action of this compound needs to be further elucidated to fully understand its potential therapeutic applications. Furthermore, the use of this compound in combination with other drugs or therapies should be explored to determine its potential synergy and efficacy. Overall, this compound is a valuable tool in the field of pharmacology and drug discovery, and its continued study has the potential to lead to the development of new treatments for various diseases.
Méthodes De Synthèse
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide can be synthesized through a multi-step process that involves the reaction of 4-methoxybenzoyl chloride with 4-bromoaniline, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by the reaction of the intermediate with benzoyl chloride. The synthesis method is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide has been extensively studied for its biological activities. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to inhibit the growth of bacteria, making it a potential candidate for the development of new antibiotics. Additionally, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
4-(bromomethyl)-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO2/c1-19-14-8-6-13(7-9-14)17-15(18)12-4-2-11(10-16)3-5-12/h2-9H,10H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFAITGRHGWJZLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)CBr |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-methoxyphenyl)-2,5-dimethyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2804119.png)


![3-Methylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2804122.png)
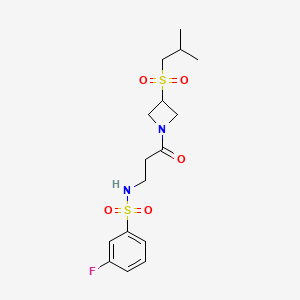
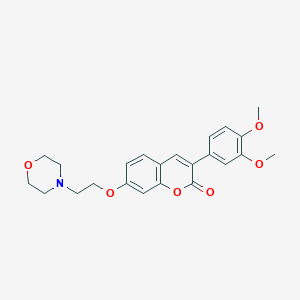
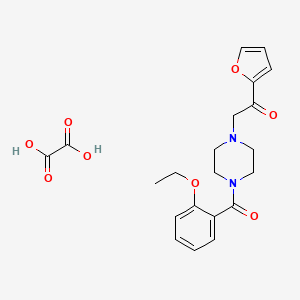
![5-[2-Chloro-5-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B2804129.png)
![N-[1-(2H-1,3-benzodioxol-5-yl)ethyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2804131.png)
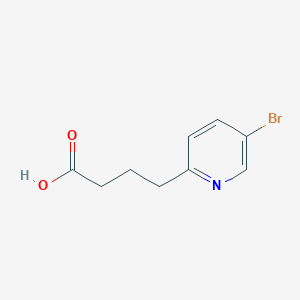
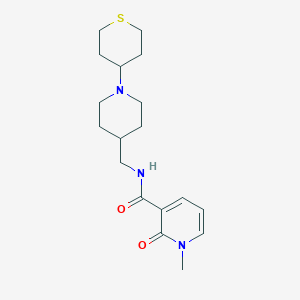
![3-({[(3-Sulfamoylphenyl)methyl]amino}methyl)benzene-1-sulfonamide hydrochloride](/img/structure/B2804139.png)
